molecular formula C8H8N2S B15358568 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine

4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B15358568
M. Wt: 164.23 g/mol
InChI Key: HCZCUSKLXAVWBL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring. This compound is part of the thiazolo[4,5-c]pyridine family, known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent advances in the synthesis of thiazolo [4,5- - Springer](https://link.springer.com/article/10.1007/s10593-024-03307-1). One common method includes the reaction of 2-amino-4,6-dimethylpyridine with carbon disulfide and sodium hydroxide, followed by acidification[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo 4,5- - Springer.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Halides, alkylating agents, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thiol derivatives.

  • Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine has found applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:

  • Thiazolo[4,5-b]pyridine: Similar core structure but different substitution pattern.

  • Thiazolo[5,4-c]pyridine: Different arrangement of the thiazole and pyridine rings.

  • Thiazolo[4,5-c]quinoline: Additional quinoline ring fused to the thiazole-pyridine system.

These compounds share similarities in their heterocyclic structures but differ in their substitution patterns and biological activities.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,6-dimethyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2S/c1-5-3-7-8(6(2)10-5)9-4-11-7/h3-4H,1-2H3

InChI Key

HCZCUSKLXAVWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=CS2

Origin of Product

United States

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